molecular formula C10H16O5 B2364254 2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid CAS No. 327618-38-2

2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid

Cat. No.: B2364254
CAS No.: 327618-38-2
M. Wt: 216.233
InChI Key: YIUZYFQVCIUUPQ-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid is an organic compound with the molecular formula C10H16O5This compound is primarily used in organic synthesis, particularly in the protection of amines during chemical reactions .

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid typically involves the reaction of oxolane-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid is similar to other Boc-protected compounds, such as:

  • N-tert-butoxycarbonyl-L-alanine
  • N-tert-butoxycarbonyl-L-phenylalanine
  • N-tert-butoxycarbonyl-L-lysine

These compounds also contain the Boc protecting group and are used for similar purposes in organic synthesis. this compound is unique due to its oxolane ring structure, which can impart different reactivity and properties compared to linear or aromatic Boc-protected compounds .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-9(2,3)15-8(13)10(7(11)12)5-4-6-14-10/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUZYFQVCIUUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327618-38-2
Record name 2-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid
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